
Sodium;2-amino-4,6-dinitrophenolate;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;benzene-1,3-diol;iron;4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, complexes with diazotized 2-amino-4,6-dinitrophenol monosodium salt coupled with diazotized 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, diazotized 4-amino-3-methylbenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol is a complex chemical compound. It is known for its intricate structure and diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique molecular formula, C28H21FeN7Na2O16S2, and a molecular weight of 877.45818 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of 2-amino-4,6-dinitrophenol monosodium salt. This is followed by coupling reactions with diazotized 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, diazotized 4-amino-3-methylbenzenesulfonic acid, diazotized 4-nitrobenzenamine, and resorcinol. Each of these steps requires specific reaction conditions, including controlled temperatures, pH levels, and the presence of catalysts to ensure the successful formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain precise control over reaction conditions. The process involves continuous monitoring and adjustment of parameters to optimize yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying .
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state and affecting the overall properties of the complex.
Reduction: Similarly, the iron center can be reduced, leading to different chemical behaviors.
Substitution: The diazotized groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of iron(III) complexes, while reduction could yield iron(II) complexes. Substitution reactions can lead to the formation of new compounds with different functional groups .
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, helping to accelerate reaction rates and improve yields.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an imaging agent.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes and proteins. The iron center plays a crucial role in these interactions, facilitating electron transfer and catalytic processes. The diazotized groups and other functional groups also contribute to the compound’s reactivity and specificity in various pathways .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- Iron, complexes with diazotized 2-amino-4,6-dinitrophenol coupled with diazotized 4-nitrobenzenamine and 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid, sodium salts .
- Iron, complexes with diazotized 2-amino-4,6-dinitrophenol coupled with diazotized 4-nitrobenzenamine and 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid .
Uniqueness
What sets this compound apart is its specific combination of diazotized groups and the presence of resorcinol, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications, such as advanced catalysis and targeted drug delivery .
特性
分子式 |
C35H34FeN7NaO19S3 |
|---|---|
分子量 |
1031.7 g/mol |
IUPAC名 |
sodium;2-amino-4,6-dinitrophenolate;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;benzene-1,3-diol;iron;4-nitroaniline |
InChI |
InChI=1S/C10H9NO7S2.C7H9NO3S.C6H5N3O5.C6H6N2O2.C6H6O2.Fe.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;1-5-4-6(12(9,10)11)2-3-7(5)8;7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);2-4H,8H2,1H3,(H,9,10,11);1-2,10H,7H2;1-4H,7H2;1-4,7-8H;;/q;;;;;;+1/p-1 |
InChIキー |
OQQLWPLROWFGTM-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





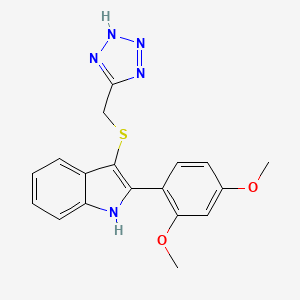

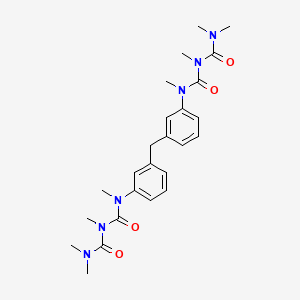
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
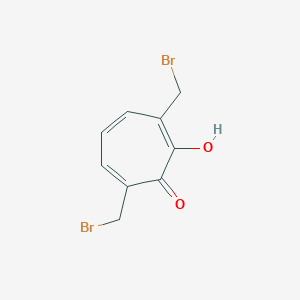
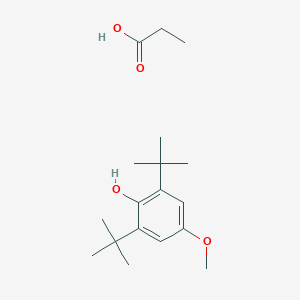
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

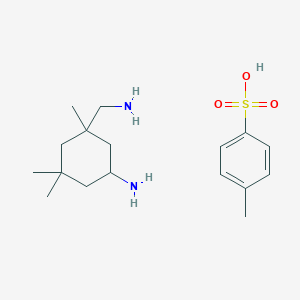

![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
